![molecular formula C11H13NO3 B15317643 N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide is an organic compound that features a benzodioxin ring fused with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide
- N-[(2,3-dihydro-1,4-benzodioxin-4-yl)methyl]acetamide
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide is unique due to its specific substitution pattern on the benzodioxin ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Clave InChI |
UXTJRICYFSMTOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1COC2=CC=CC=C2O1 |
Solubilidad |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


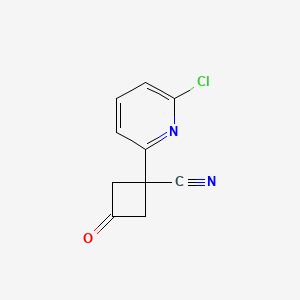

![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)

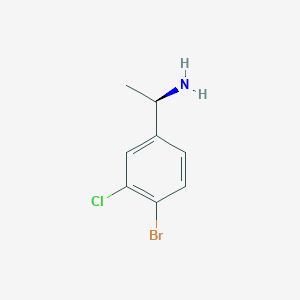
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)

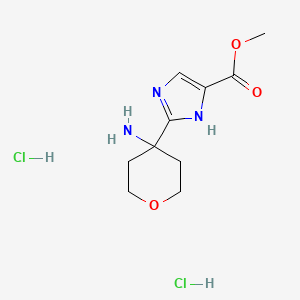
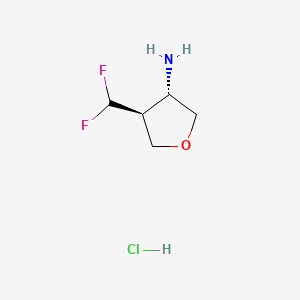
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
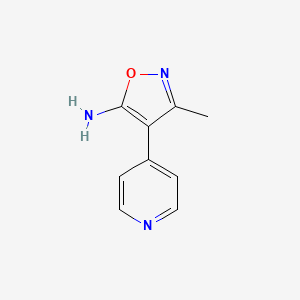
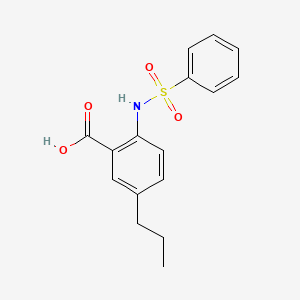
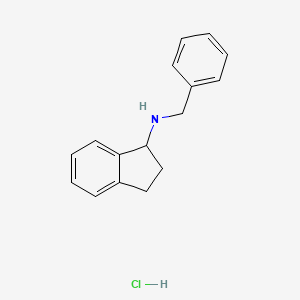
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
